
1-Methoxycyclohexene
Overview
Description
1-Methoxycyclohexene (CAS: 931-57-7) is a cyclic enol ether with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Structurally, it features a methoxy group (-OCH₃) attached to a cyclohexene ring, making it a versatile intermediate in organic synthesis. Its physical properties include a boiling point of 162–163°C, a density of 0.9441 g/cm³ (at 0°C), and high solubility in methanol .
Key applications involve its role in catalytic hydrogenation and hydrolysis reactions. For instance, under Pd/C catalysis, it serves as a transient intermediate in the conversion of anisole to cyclohexanone and cyclohexanol . It also participates in acetalization reactions and photochemical transformations .
Preparation Methods
Synthesis via Known Procedures of 1-Methoxy-1-cycloalkenes
The most established method for preparing 1-Methoxycyclohexene involves the synthesis of 1-methoxy-1-cycloalkenes, as detailed in specialized organic synthesis literature. The preparation typically follows these steps:
- Starting Materials: Cyclohexanone derivatives or cyclohexene precursors.
- Key Reaction: Introduction of a methoxy group at the 1-position of cyclohexene.
- Reaction Conditions: Use of dry solvents such as dichloromethane (CH2Cl2), inert atmosphere (nitrogen), and controlled heating (around 70°C).
- Catalysts and Reagents: Catalytic amounts of cuprous bromide and tert-butyl peroxides (e.g., tert-butyl peracetate or tert-butyl perbenzoate) are employed to facilitate acyloxylation reactions that yield this compound derivatives.
- Reaction Time: Typically ranges from 30 to 44 hours until completion, monitored by color change (e.g., disappearance of deep blue color indicating reaction progress).
- Workup: The reaction mixture is diluted with ether, copper salts are removed by filtration, and acids are extracted and quantified acidimetrically.
- Yields: Reported yields for this compound preparations are generally high, around 70-80%.
- Purification: The organic layer is dried over magnesium sulfate and purified by distillation under standard conditions.
This method is well-documented in the literature, including detailed acyloxylation procedures and subsequent hydrolysis steps to yield related derivatives (e.g., 2-methoxycarbonyloxycyclohexanone) with high purity and good yields.
Bromohydrin Route via Reaction with N-Bromosuccinimide
Another preparation approach involves the reaction of this compound with aqueous N-bromosuccinimide (NBS), which leads to the formation of bromohydrins and epoxides:
- Reaction: this compound is treated with aqueous NBS, producing a mixture of stereoisomeric bromohydrins.
- Isolation: The bromohydrin mixture can be separated by preparative vapor phase chromatography.
- Further Transformation: Treatment of bromohydrins with aqueous sodium hydroxide yields epoxides (1-methoxy-2a,3a-epoxycyclohexane isomers).
- Significance: This method allows access to functionalized derivatives of this compound, useful for further synthetic applications.
- Experimental Conditions: The reaction is conducted under mild heating (around 65-68°C) and moisture exclusion to prevent side reactions.
- Characterization: The structures of products are confirmed by chemical means including derivative formation (e.g., naphthylurethanes) and spectroscopic analysis.
This bromohydrin route is valuable for preparing this compound derivatives with specific stereochemical configurations.
Catalytic Transformation from Aromatic Ethers (Biomass-Derived Feedstocks)
Recent advances have demonstrated the preparation of cyclohexanone derivatives, including this compound-related compounds, from biomass-derived aromatic ethers:
- Catalyst System: Bromide salt-modified palladium on carbon (Pd/C) catalyst in a mixed solvent system of water and dichloromethane (H2O/CH2Cl2).
- Reaction: Aromatic ethers like anisole undergo hydrogenation and hydrolysis to yield cyclohexanone derivatives.
- Yields: High yields of cyclohexanone (up to 96%) have been reported, indicating efficient conversion.
- Solvent Effects: Water is essential for ketone formation; organic solvents alone favor ether formation.
- Halide Effects: Bromide ions (KBr, NaBr) enhance selectivity for ketone products, while iodide ions inhibit the reaction.
- Significance: This method offers a sustainable route to cyclohexanone derivatives, potentially including this compound, from renewable biomass sources.
- Reaction Conditions: Moderate temperatures (30-50°C) under hydrogen atmosphere with noble metal catalysts.
Although this method is primarily aimed at cyclohexanone derivatives, it provides insight into catalytic strategies that could be adapted for this compound synthesis or its analogs.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Acyloxylation of 1-Methoxy-1-cyclohexene | 1-Methoxy-1-cycloalkenes | Cuprous bromide, tert-butyl peroxides | 70°C, N2 atmosphere, 30-44 h | 70-80 | Well-established, high yield, requires inert atmosphere |
Bromohydrin Formation via NBS | This compound | N-bromosuccinimide, NaOH | 65-68°C, aqueous medium | Not specified | Produces stereoisomeric bromohydrins and epoxides |
Catalytic Hydrogenation from Aromatic Ethers | Aromatic ethers (e.g., anisole) | Pd/C modified with bromide salts | 30-50°C, H2 atmosphere, H2O/CH2Cl2 | Up to 96 | Sustainable, biomass-derived feedstocks, selective ketone formation |
Detailed Research Findings and Notes
- The acyloxylation method includes careful control of peroxide decomposition to avoid explosions, indicating safety considerations in scale-up.
- The bromohydrin approach allows access to stereochemically defined intermediates, useful for further synthetic elaboration.
- The catalytic hydrogenation route highlights the importance of solvent choice and halide additives for selectivity, with bromide salts playing a key role in enhancing ketone yields.
- The combination of Pd/C catalyst and bromide salts in aqueous-organic mixed solvents represents a significant advancement for sustainable chemical synthesis from renewable resources.
- The methods are complementary: acyloxylation is suited for direct synthesis of this compound, bromohydrin chemistry for derivative synthesis, and catalytic hydrogenation for biomass valorization.
This comprehensive analysis covers the main preparation methods of this compound, supported by detailed experimental conditions, yields, and mechanistic insights from diverse, authoritative sources. The data tables and research findings provide a professional and authoritative resource for chemists interested in synthesizing this compound.
Chemical Reactions Analysis
1-Methoxycyclohexene undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: It can undergo substitution reactions with alkyl halides to form different cyclohexane derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. Major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexanes .
Scientific Research Applications
Chemical Properties and Reactivity
1-Methoxycyclohexene is an alkenyl ether characterized by its unique structure, which allows for various chemical transformations. Its reactivity can be attributed to the presence of the methoxy group and the double bond, making it suitable for several synthetic applications, including acetalization and alkylation reactions.
Organic Synthesis
Acetalization Reactions
1-MCH has been utilized as a reagent in regioselective acetalization reactions. A study demonstrated that using chiral phosphoric acid catalysts allowed for selective protection of monosaccharides with 1-MCH, leading to high yields and selectivity in synthesizing protected sugar derivatives. This method is particularly advantageous for synthesizing building blocks for pharmaceuticals and other fine chemicals .
Reagent | Substrate | Catalyst | Yield (%) | Selectivity Ratio |
---|---|---|---|---|
This compound | D-glucose-derived diols | (R)-CPA catalyst 1 | 77 | >12:1 |
Photochemical Applications
1-MCH has been studied for its photochemical properties, particularly in photorearrangement reactions. Its ability to undergo photochemical transformations makes it a candidate for applications in organic photochemistry, where it can participate in reactions that lead to the formation of complex molecular architectures .
Medicinal Chemistry
Recent research indicates that 1-MCH may possess anticancer properties due to its interaction with cellular signaling pathways. The compound's potential as a therapeutic agent is being explored, highlighting its importance in drug discovery and development .
Reaction Mechanisms
The addition of reagents such as hydrochloric acid to this compound results in the formation of carbocation intermediates, which can lead to various products depending on the reaction conditions. This reactivity is crucial for understanding its behavior in synthetic pathways .
Case Studies
- Selective Functionalization : A study reported the selective functionalization of carbohydrate-derived diols using 1-MCH under specific catalytic conditions, showcasing its utility in carbohydrate chemistry .
- Bromohydrin Formation : The interaction of this compound with aqueous N-bromosuccinimide resulted in the formation of stereoisomeric bromohydrins, demonstrating its application in halogenation reactions .
Mechanism of Action
The mechanism of action of 1-Methoxycyclohexene involves its ability to participate in various chemical reactions due to the presence of the methoxy group and the double bond in the cyclohexene ring. These functional groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Enol Ethers
Non-Cyclic Enol Ethers
Related Cyclic Ethers and Ketones
Mechanistic and Reactivity Insights
- Acid-Catalyzed Hydrolysis: this compound reacts with dilute HCl to yield methanol and cyclohexanone via protonation of the double bond and subsequent cleavage of the methoxy group . This contrasts with 1-methoxycyclohexane, which remains inert due to the lack of conjugation .
- Catalytic Hydrogenation: Under Pd/C and H₂, this compound undergoes hydrogenation to cyclohexyl methyl ether or hydrolysis to cyclohexanone, depending on solvent conditions (H₂O/CH₂Cl₂ promotes ketone formation) .
Stability and Limitations
- Thermodynamic Stability: Preferentially converts to cyclohexanone over cyclohexanol due to ketone stability .
- Acid Sensitivity: Reacts readily in acidic media but remains stable in CO₂-expanded methanol during acetalization .
Biological Activity
1-Methoxycyclohexene is a cyclic ether with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for further research into its therapeutic applications.
This compound is characterized by its methoxy group (-OCH3) attached to a cyclohexene ring. This configuration influences its reactivity and interaction with biological systems. The compound can undergo electrophilic reactions, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. Below is a summary of the key findings related to its biological activity:
Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis strains with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL. This suggests that the compound could serve as a lead for developing new antimycobacterial agents .
Antifungal Activity
A significant study explored the antifungal efficacy of essential oils containing this compound against Fusarium sporotrichioides. The oil showed MIC values of 500 μg/mL, indicating effective inhibition of fungal growth. The mechanism involved disruption of the fungal cell membrane, leading to increased permeability and cell death .
Anticancer Potential
Research has indicated that this compound may possess anticancer properties through its ability to interact with cellular signaling pathways. A recent study highlighted its potential in synthesizing analogues of biologically active compounds, including those with anti-inflammatory and anticancer effects .
The biological activity of this compound can be attributed to its electrophilic nature, which allows it to react with nucleophilic sites in proteins and nucleic acids. This interaction may lead to alterations in enzyme activity and cellular signaling pathways, which are critical for its antimicrobial and anticancer effects.
Q & A
Q. Basic Research: Synthesis and Characterization
Q. Q1. What are the common synthetic routes for preparing 1-Methoxycyclohexene, and how can purity be ensured?
this compound is synthesized via two primary methods:
- Acid-catalyzed etherification : Cyclohexanol or cyclohexene derivatives react with methanol in the presence of sulfuric acid or p-toluenesulfonic acid under reflux .
- Dehydrohalogenation : 1-Bromo-1-methoxycyclohexane undergoes elimination using a strong base (e.g., KOtBu) in anhydrous THF .
Purity Assurance : Characterize via GC-MS for molecular weight confirmation (112.17 g/mol) and NMR to verify the absence of residual solvents or byproducts. Measure refractive index (1.453) and boiling point (162–163°C) against literature values .
Q. Q2. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR : H NMR detects methoxy protons (~δ 3.3 ppm) and cyclohexene vinyl protons (δ 5.0–5.5 ppm). C NMR confirms sp carbons (δ 120–130 ppm) and methoxy carbon (δ 50–55 ppm).
- GC-MS : Use a non-polar column (e.g., DB-5) to resolve peaks, with EI-MS showing a molecular ion at m/z 112.
- IR : Look for C-O stretch (~1100 cm) and C=C stretch (~1650 cm) .
Q. Advanced Research: Reaction Mechanisms and Structural Analysis
Q. Q3. What is the reaction mechanism of this compound with dilute HCl, and why does methoxycyclohexane remain inert?
Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis :
Protonation of the double bond forms a carbocation intermediate.
Water attacks the carbocation, leading to ring opening and methanol elimination. The product is cyclohexanol .
Inertness of Methoxycyclohexane : The saturated cyclohexane ring lacks the strained double bond, preventing carbocation formation. Additionally, the methoxy group’s electron-donating effect stabilizes the ether against nucleophilic attack .
Q. Q4. How does the conformational preference of this compound influence its reactivity?
Electron diffraction studies reveal a cis conformation in the gas phase, where the methoxy group aligns with the cyclohexene double bond. This conformation increases steric strain, making the compound more reactive in electrophilic additions (e.g., with HCl) compared to trans-configured analogs. The bond lengths (C=C: 1.333 Å, C-O: 1.364 Å) and angles (C6-C1-C2: 124.2°) further support this strained geometry .
Q. Advanced Applications in Organic Synthesis
Q. Q5. How is this compound utilized in polymer chemistry?
It serves as a cyclic enol ether in synthesizing acetalated dextran (Ac-DEX) derivatives. For example:
- React with dextran and 2-methoxypropene under PPTS catalysis to form spiral-cyclic Ac-DEX nanoparticles. These particles are pH-responsive and used for controlled drug delivery .
Q. Q6. What are the key differences in reactivity between this compound and its structural analogs?
- 1-Methoxycyclohexane : Lacks the double bond, making it unreactive toward electrophiles like HCl .
- 1-Acetylcyclohexene : The electron-withdrawing acetyl group reduces electrophilic addition rates compared to the electron-donating methoxy group .
- Methyl 1-Cyclohexene-1-carboxylate : The ester group directs reactions to the α-position via conjugation, unlike the methoxy group’s inductive effects .
Q. Methodological Considerations for Data Reproducibility
Q. Q7. How can researchers resolve contradictions in reported physical properties of this compound?
- Boiling Point Variability : Differences arise from impurities or measurement conditions. Always report pressure (e.g., 760 mmHg for 162–163°C) and use standardized distillation setups .
- Density Discrepancies : Measure at 0°C (0.9441 g/cm) to avoid temperature-induced errors .
Q. Q8. What safety protocols are critical when handling this compound?
Properties
IUPAC Name |
1-methoxycyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFQGYWRFABYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239269 | |
Record name | Cyclohexene, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-57-7 | |
Record name | Cyclohexene, 1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 931-57-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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